(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-3H2,(H,8,9)/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNCJNDZUIZTP-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be constructed through cycloaddition reactions or intramolecular cyclization of suitable precursors.
Fluoromethylation: Introduction of the fluoromethyl group can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
- Building Block for Drug Synthesis : This compound serves as a key intermediate in the synthesis of more complex pharmaceuticals. Its structural features allow for the modification and development of drugs with improved pharmacokinetic profiles.
- Enzyme Interaction Studies : It has been utilized to study enzyme-substrate interactions, acting as a probe in biochemical assays. The fluoromethyl group enhances binding affinity to target enzymes or receptors, facilitating the exploration of metabolic pathways.
Biochemistry
- Biochemical Assays : The compound can be employed in various biochemical assays to evaluate enzyme activity and inhibition mechanisms. Its ability to inhibit specific enzymatic activities is linked to its structural characteristics.
- Research on Biological Macromolecules : The unique properties of (1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid allow researchers to explore interactions with proteins and nucleic acids, contributing to our understanding of biochemical processes.
Industrial Applications
- Specialty Chemicals Production : This compound can be used in the production of specialty chemicals that exhibit unique properties such as enhanced stability or reactivity. Its application in industrial settings could lead to the development of new materials with desirable characteristics.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique advantages of this compound over structurally similar compounds:
| Compound Name | Unique Feature | Reactivity | Applications |
|---|---|---|---|
| (1R,2R)-2-(Chloromethyl)cyclobutane-1-carboxylic acid | Chlorine group | More reactive | Limited stability |
| (1R,2R)-2-(Bromomethyl)cyclobutane-1-carboxylic acid | Bromine group | Higher reactivity | Less desirable for drug development |
| (1R,2R)-2-(Hydroxymethyl)cyclobutane-1-carboxylic acid | Hydroxyl group | Moderate reactivity | Alcohol derivatives |
The fluoromethyl group imparts increased lipophilicity and metabolic stability compared to chloro and bromo analogs, making it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic profiles.
Mechanism of Action
The mechanism by which (1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The cyclobutane ring provides structural rigidity, which can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Research Implications
- Synthetic Challenges: Fluoromethyl-substituted cyclobutanes require precise stereocontrol, as seen in the synthesis of aminocyclobutane derivatives via ion-exchange chromatography or chiral HPLC .
- Safety Considerations: Fluorinated and amino-protected analogs share hazards such as skin/eye irritation, necessitating careful handling .
- Functional Versatility: Amino-protected derivatives (Cbz, Fmoc) are more adaptable to peptide synthesis, whereas fluorinated analogs excel in tuning electronic properties .
Biological Activity
(1R,2R)-2-(Fluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological applications. The incorporation of the fluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and biochemical research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with related compounds.
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The fluoromethyl group enhances binding affinity to target enzymes or receptors through strong interactions, while the cyclobutane ring provides structural rigidity that can improve stability and bioavailability.
Enzyme Interactions
This compound has been utilized in studies of enzyme-substrate interactions, acting as a probe in biochemical assays. Its ability to inhibit specific enzymatic activities may be linked to the structural characteristics imparted by the fluoromethyl group.
Applications in Research
This compound has several applications across various fields:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules, particularly in drug development.
- Biochemical Assays : The compound is used to probe enzyme activities and study metabolic pathways.
- Pharmaceutical Development : Its unique properties make it suitable for developing drugs with enhanced pharmacokinetic profiles .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique advantages of this compound:
| Compound Name | Unique Feature | Reactivity | Applications |
|---|---|---|---|
| (1R,2R)-2-(Chloromethyl)cyclobutane-1-carboxylic acid | Chlorine group | More reactive | Limited stability |
| (1R,2R)-2-(Bromomethyl)cyclobutane-1-carboxylic acid | Bromine group | Higher reactivity | Less desirable for drug development |
| (1R,2R)-2-(Hydroxymethyl)cyclobutane-1-carboxylic acid | Hydroxyl group | Moderate reactivity | Alcohol derivatives |
Uniqueness : The fluoromethyl group imparts increased lipophilicity and metabolic stability compared to chloro and bromo analogs .
Case Studies and Research Findings
Recent studies have demonstrated the potential of this compound in various biological contexts:
-
Enzyme Inhibition Studies :
- A study revealed that this compound effectively inhibited specific enzyme pathways involved in metabolic processes, showcasing its utility as a biochemical probe.
- Pharmacological Characterization :
- PET Imaging Applications :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R)-2-(fluoromethyl)cyclobutane-1-carboxylic acid, and how can reaction yields be improved?
- Methodology : The synthesis of fluorinated cyclobutane derivatives often involves multi-step processes, including cyclopropane ring expansion or fluorination reactions. For example, related compounds like (1S,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid are synthesized using transition metal catalysts (e.g., palladium or copper) to enhance fluorination efficiency . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For stereochemical control, chiral auxiliaries or asymmetric catalysis should be prioritized .
- Key Data : Reaction yields for similar compounds range from 40–75% under optimized catalytic conditions .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology : Use X-ray crystallography to resolve the absolute configuration. For dynamic analysis, NMR spectroscopy (e.g., NOESY or coupling constants) can differentiate cis/trans isomers. For example, the stereochemistry of (1R,2S)-2-fluorocyclopropane-1-carboxylic acid was confirmed via X-ray diffraction .
- Advanced Tip : Combine circular dichroism (CD) with computational simulations (DFT) to validate optical activity .
Q. What physicochemical properties (e.g., solubility, pKa) are critical for designing experiments with this compound?
- Methodology : Determine pKa via potentiometric titration in aqueous/organic solvent mixtures. Solubility can be assessed using HPLC or gravimetric analysis. Fluorinated cyclobutanes typically exhibit lower solubility in polar solvents due to hydrophobic fluoromethyl groups, requiring co-solvents like DMSO .
- Key Data : Similar fluorocyclopropane derivatives have pKa values around 2.5–3.0 , suggesting strong acidity under physiological conditions.
Advanced Research Questions
Q. How does the fluoromethyl substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform enzyme inhibition assays (e.g., IC50 determination) and molecular docking to study steric/electronic effects. The fluoromethyl group enhances metabolic stability and hydrophobic interactions, as seen in analogs like 2-(3-fluorophenyl)cyclopentane-1-carboxylic acid, which showed improved binding to inflammatory targets .
- Data Contradiction : While fluorination generally increases binding affinity, excessive steric bulk from the cyclobutane ring may reduce efficacy. Balance steric effects by comparing analogs with methyl vs. fluoromethyl groups .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) to calculate activation energies and transition states. For example, studies on cyclopropane carboxylates revealed that ring strain in cyclobutane derivatives lowers activation barriers for nucleophilic attack .
- Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis or LC-MS) .
Q. How can researchers resolve contradictory data in reaction outcomes (e.g., variable yields) under similar conditions?
- Methodology : Conduct design of experiments (DoE) to identify critical variables (e.g., humidity, trace impurities). For fluorinated compounds, moisture-sensitive intermediates (e.g., acyl fluorides) may hydrolyze unpredictably, necessitating anhydrous conditions .
- Case Study : Inconsistent yields for (1R,2R)-2-(difluoromethyl)cyclobutane derivatives were traced to residual water in solvents, resolved by molecular sieve pretreatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
